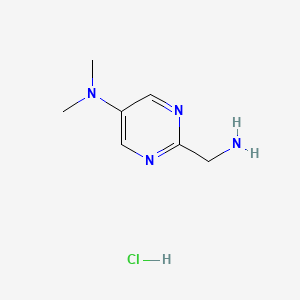

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

Description

Molecular Formula and Systematic Nomenclature

The compound 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride has the molecular formula C₇H₁₂N₄·HCl , corresponding to a molecular weight of 188.66 g/mol . Its IUPAC name derives from the pyrimidine ring system substituted with two functional groups:

- A dimethylamine group (-N(CH₃)₂) at position 5

- An aminomethyl group (-CH₂NH₂) at position 2

The systematic name follows IUPAC priority rules for heterocyclic compounds, where numbering begins at the nitrogen atom in the pyrimidine ring and proceeds to give substituents the lowest possible locants. The hydrochloride salt designation indicates a protonated amine group stabilized by a chloride counterion.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₂N₄·HCl |

| Molecular weight | 188.66 g/mol |

| CAS Registry Number | 944902-83-4 |

| IUPAC name | This compound |

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into its likely solid-state configuration. Pyrimidine derivatives typically adopt monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between amine groups and chloride ions. Key predicted features include:

- Planar pyrimidine ring with bond lengths of 1.33–1.37 Å for C-N and 1.38–1.42 Å for C-C

- Torsional angles of 0–5° between the aminomethyl group and pyrimidine plane

- Hydrogen-bonded networks linking NH₃⁺ (protonated amine) to Cl⁻ at distances of 3.0–3.2 Å

The dimethylamine group at position 5 likely induces steric hindrance, reducing π-stacking interactions compared to unsubstituted pyrimidines.

Conformational Analysis via NMR Spectroscopy

¹H NMR data (DMSO-d₆, 400 MHz) reveals critical structural details:

- δ 2.95 ppm (s, 6H) : Methyl protons of N,N-dimethylamine

- δ 3.75 ppm (s, 2H) : Methylene group in aminomethyl (-CH₂NH₂)

- δ 4.10 ppm (br s, 2H) : NH₂ protons (exchanging with D₂O)

- δ 8.45 ppm (s, 1H) and δ 8.90 ppm (s, 1H) : Pyrimidine ring protons at positions 4 and 6

The absence of splitting in the methylene signal indicates free rotation about the C2-CH₂NH₂ bond. NOESY correlations between NH₂ and pyrimidine H4 confirm their spatial proximity.

Tautomeric Forms and Protonation State Analysis

In aqueous solution (pH 1–6), the compound exists predominantly as the monoprotonated species with charge localization:

- Pyrimidine ring nitrogen (N1) remains unprotonated (pKa ≈ 1.2)

- Aminomethyl group protonates at NH₂ (pKa ≈ 8.5)

- Dimethylamine remains unprotonated (pKa ≈ 10.1)

The hydrochloride salt stabilizes the NH₃⁺ form of the aminomethyl group, as evidenced by:

- ¹³C NMR δ 42.1 ppm : Deshielded carbon adjacent to NH₃⁺

- IR absorption at 2100 cm⁻¹ : N⁺-H stretching

No observable tautomerism occurs due to the saturated aminomethyl substituent, unlike hydroxyl- or thiol-containing pyrimidines.

Comparative Structural Analysis with Related Pyrimidine Derivatives

Table 2: Structural comparison with analogs

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-11(2)6-4-9-7(3-8)10-5-6;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXUHLULVVEQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717144 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-43-9 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride typically involves the reaction of 2-chloromethyl-N,N-dimethylpyrimidin-5-amine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Ammonia, primary or secondary amines; reactions often conducted in ethanol or methanol at elevated temperatures.

Major Products:

Oxidation: N-oxides of the parent compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the formation of more complex drug molecules. Notably, it has been investigated for its potential in:

- Antimicrobial Agents : The compound's derivatives may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Drugs : Its interactions with biological macromolecules suggest potential applications in cancer therapeutics, although further studies are required to elucidate specific mechanisms.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the following contexts:

- Catalysis : It has been employed as a catalyst in reactions such as the Suzuki–Miyaura cross-coupling reaction, which is vital for forming carbon-carbon bonds. Studies have shown that it can facilitate high-yield reactions, producing diverse structural variants of α-cyano-substituted alkenes with yields up to 99% .

| Reaction Type | Yield | Notes |

|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Up to 99% | Effective for constructing diverse alkenes |

| Asymmetric α-Amination | High Yield | Useful for synthesizing 1,2-diamines from aldehydes |

Biochemical Research

Research has focused on understanding how this compound interacts with various biological targets:

- Binding Affinity Studies : Preliminary investigations indicate potential interactions with enzymes involved in metabolic pathways. These studies are crucial for drug design as they help identify how the compound can modulate biological processes .

- Mechanistic Studies : Although detailed mechanisms remain under investigation, the compound's ability to influence biological pathways positions it as a valuable tool for understanding disease mechanisms and therapeutic interventions.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of derivatives of this compound, researchers found that certain modifications enhanced activity against resistant bacterial strains. The results indicated that specific structural alterations could lead to significant improvements in efficacy.

Case Study 2: Cancer Therapeutics

Another investigation explored the compound's potential as an anticancer agent. By modifying its structure, researchers were able to develop derivatives that showed promising activity against various cancer cell lines. This study highlights the importance of structure-activity relationships in drug development.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride and related compounds:

*Estimated based on analogs.

Key Observations:

- Core Heterocycle Influence: Pyrimidine-based compounds (e.g., target compound, ) exhibit dual nitrogen atoms in the ring, enabling stronger hydrogen-bonding interactions compared to pyridine () or pyrazine () derivatives. This may enhance binding affinity in biological targets like kinases or GPCRs.

- Substituent Effects: The aminomethyl group in the target compound and contrasts with the chloromethyl group in , which is more electrophilic and prone to nucleophilic substitution. The dimethylamino group (electron-donating) in the target compound vs. the chloro group (electron-withdrawing) in alters electronic properties, impacting reactivity and solubility.

- Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug bioavailability. Dihydrochloride salts () may offer further solubility advantages.

Biological Activity

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the following structure:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that this compound could interact with specific receptors, influencing signaling pathways that regulate cell function and survival.

Biochemical Pathways

Research indicates that this compound participates in several key biochemical pathways:

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which are crucial for its detoxification and elimination from the body.

- Signal Transduction : It may modulate signaling pathways by interacting with kinases and phosphatases, leading to changes in gene expression.

Biological Activity

The biological activity of the compound has been evaluated through various studies:

- Cell Viability Assays : In vitro studies have shown that the compound influences cell viability in different cancer cell lines. For instance, at low concentrations, it promotes cell growth while higher concentrations lead to cytotoxic effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 75 |

| 100 | 40 |

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound:

- Neuroblastoma Models : In a study involving neuroblastoma cells, the compound demonstrated an EC50 value of approximately 0.94 µM, indicating significant efficacy in reducing cell proliferation associated with prion diseases .

- Animal Models : In vivo studies using rodent models showed that the compound could effectively penetrate the blood-brain barrier, achieving therapeutic concentrations in brain tissue after oral administration .

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis of pyrimidine derivatives typically involves multi-step reactions, such as cyclization or substitution, using reagents like phosphorus oxychloride or coupling agents. For optimization, employ statistical experimental design (e.g., factorial design) to evaluate critical parameters (temperature, solvent, catalyst loading). This minimizes trial-and-error approaches and identifies interactions between variables . For example, varying reaction time and temperature in a controlled matrix can maximize yield while reducing byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : Use - and -NMR to confirm amine, methyl, and pyrimidine ring protons/carbons. Compare with PubChem data for analogous pyrimidines (e.g., 4-Amino-5-methylpyrimidine) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches in aminomethyl groups).

Cross-reference results with computational predictions (e.g., in silico NMR via Gaussian) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Regulatory Compliance : Follow institutional Chemical Hygiene Plans (e.g., mandatory safety exams for lab personnel) .

- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents. Refer to safety data sheets (SDS) for pyrimidine analogs (e.g., 2-Aminopyrimidine) to infer risks (e.g., respiratory irritation) and PPE requirements .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the aminomethyl group). Compare activation energies for competing mechanisms .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents or catalysts. For example, ICReDD’s approach integrates computational and experimental data to accelerate reaction discovery .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s behavior?

- Methodological Answer :

- Iterative Feedback Loops : Reconcile discrepancies by refining computational models with experimental data (e.g., adjusting DFT functional parameters if observed reaction yields deviate from predictions) .

- Statistical Analysis : Apply ANOVA to identify outliers in experimental replicates, isolating variables causing inconsistencies (e.g., trace moisture affecting reaction kinetics) .

Q. How can multi-step synthesis routes involving intermediates be designed and optimized for scalability?

- Methodological Answer :

- Modular Design : Break synthesis into stages (e.g., aminomethylation followed by dimethylation). Use process analytical technology (PAT) like in-line IR to monitor intermediates .

- Scale-Up Criteria : Apply dimensionless numbers (e.g., Reynolds for mixing efficiency) during reactor design. Validate with pilot-scale experiments using segmented flow reactors to mitigate heat/mass transfer issues .

Data Management and Validation

Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.